molecular formula C19H13F3O5 B2354107 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-64-8

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B2354107
M. Wt: 378.303
InChI Key: ZMNDKKMISXIGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as MPTC, is a synthetic compound that belongs to the class of flavonoids. MPTC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the condensation of 4-methoxybenzaldehyde with ethyl trifluoroacetate to form 3-(4-methoxyphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form the desired product.

Starting Materials
4-methoxybenzaldehyde, ethyl trifluoroacetate, 4-hydroxycoumarin, base

Reaction
Step 1: Condensation of 4-methoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base to form 3-(4-methoxyphenyl)-3-oxopropanoic acid ethyl ester., Step 2: Reaction of 3-(4-methoxyphenyl)-3-oxopropanoic acid ethyl ester with 4-hydroxycoumarin in the presence of a base to form 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism Of Action

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate exerts its effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been shown to have various biochemical and physiological effects. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has also been shown to reduce inflammation and cell proliferation, which are involved in the development and progression of various diseases.

Advantages And Limitations For Lab Experiments

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several advantages for lab experiments. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that can be synthesized in high purity and yield. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is also stable under various conditions, which makes it suitable for various experimental settings. However, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has some limitations for lab experiments. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a relatively new compound, and its properties and effects are still being studied. 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate may also have some unknown side effects that need to be studied further.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate. One possible direction is to study the potential applications of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study the mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in more detail, including its effects on various enzymes and signaling pathways. Further studies are also needed to determine the safety and toxicity of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in animal and human models.

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O5/c1-10(23)26-13-7-8-14-15(9-13)27-18(19(20,21)22)16(17(14)24)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNDKKMISXIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

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